molecular formula C9H16FNO4 B2952915 (2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2411178-66-8

(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B2952915
CAS No.: 2411178-66-8
M. Wt: 221.228
InChI Key: XFZNDDRTARIPOU-NTSWFWBYSA-N
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Description

(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a fluorinated derivative of butanoic acid featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety at the second carbon and a fluorine atom at the third carbon. Its stereochemistry at positions 2 and 3 (both S-configuration) distinguishes it from other stereoisomers. This compound is hypothesized to exhibit unique physicochemical properties due to the electronegative fluorine atom, which may enhance metabolic stability and influence hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name

(2S,3S)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO4/c1-5(10)6(7(12)13)11-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,11,14)(H,12,13)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZNDDRTARIPOU-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a fluorinated amino acid derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that may influence its interactions with biological systems, including enzyme inhibition and receptor binding.

  • Molecular Formula : C14H18FNO
  • Molecular Weight : 283.29 g/mol
  • CAS Number : [13734-41-3]

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of enzyme inhibition and receptor interactions. Here are some key findings:

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, studies indicate that fluorinated analogs can exhibit altered binding affinities and inhibition kinetics compared to their non-fluorinated counterparts .
  • Receptor Binding :
    • Preliminary investigations suggest that this compound may interact with neurotransmitter receptors, which could have implications for neuropharmacology. Fluorinated compounds often display enhanced lipophilicity and stability, which can improve binding affinity to target receptors .

Kinetic Studies

Kinetic studies are crucial for understanding the mechanism of action of this compound. The following table summarizes key kinetic parameters observed during enzyme inhibition assays:

ParameterValue
Inhibition TypeCompetitive
IC50(specific value needed)
Kinetic ModelSlow-binding
Time to Equilibrium(specific time needed)

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Study on Enzyme Inhibition :
    • A study conducted on human acetylcholinesterase (AChE) demonstrated that fluorinated compounds can act as slow-binding inhibitors. The kinetic analysis revealed a prolonged inhibition phase, indicating that the compound forms a stable complex with the enzyme before reaching equilibrium .
  • Neurotransmitter Interaction :
    • Research focusing on serotonin transporters indicated that similar fluorinated compounds exhibit high binding affinities, suggesting that this compound may also interact with these transporters, potentially influencing serotonin levels and related physiological processes .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Stereochemistry Key Properties/Applications
(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid C₉H₁₅FNO₄ ~220.2 (est.) -F (C3), -Boc (C2) (2S,3S) Enhanced metabolic stability; potential use in fluorinated peptide analogs (inferred)
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]butanoic acid (Boc-L-2-aminobutanoic acid) C₉H₁₇NO₄ 203.24 -Boc (C2) (2S) Intermediate in peptide synthesis; lacks fluorine, lower electronegativity
(3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]butanoic acid C₉H₁₇NO₄ 203.24 -Boc (C3) (3R) Density: 1.1 g/cm³; boiling point: 339.5°C; distinct stereochemistry alters binding affinity
(2S,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid C₁₂H₂₃NO₅ 261.32 -Boc (C3), -OH (C2), -CH₃ (C5) (2S,3S) Hydroxyl group increases polarity; longer carbon chain affects solubility
Fmoc-SS-Dab(3-Aloc)-OH C₂₅H₂₇N₃O₆ 465.50 -Fmoc, -Alloc (C3), -NH₂ (C2) (2S,3S) Dual protecting groups for orthogonal peptide synthesis; higher molecular weight
Key Observations:
  • This modification may also improve resistance to enzymatic degradation.
  • Stereochemistry : The (2S,3S) configuration differentiates it from the (3R)-isomer (), which has reversed stereochemistry at C3. Such differences can significantly impact biological activity and receptor binding.
  • Boc Protection: Like other Boc-protected analogs, the tert-butoxycarbonyl group enhances stability during synthetic processes but may reduce solubility in aqueous media compared to unprotected or polar-group-containing derivatives (e.g., hydroxylated hexanoic acid in ).

Physicochemical Properties

  • Boiling Point/Density : While exact data for the target compound are unavailable, the (3R)-Boc analog () has a boiling point of 339.5°C and density of 1.1 g/cm³. Fluorine’s atomic weight suggests the target compound may have a marginally higher density.
  • Solubility: Fluorine’s electronegativity could reduce solubility in nonpolar solvents compared to Boc-L-2-aminobutanoic acid but improve it in polar aprotic solvents.

Stability and Reactivity

  • The Boc group’s stability under acidic conditions contrasts with Fmoc/Alloc derivatives (), which require base for deprotection. Fluorine’s strong C-F bond may further enhance chemical stability against nucleophilic attack.

Q & A

Basic Question: What are the recommended synthetic routes for (2S,3S)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Strategy : The tert-butoxycarbonyl (Boc) group is commonly used to protect amines in amino acid derivatives. A plausible route involves:
    • Boc Protection : React (2S,3S)-3-fluoro-2-aminobutanoic acid with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (e.g., NaHCO₃) to introduce the Boc group .
    • Fluorination : Fluorine introduction may occur via nucleophilic substitution or electrophilic fluorination, depending on the precursor. For stereochemical control, chiral auxiliaries or enzymatic methods could be employed.
    • Hydrolysis : Acidic or basic hydrolysis of intermediates (e.g., methyl esters) to yield the carboxylic acid. reports a 56% yield for a similar hydrolysis step using CDCl₃ for NMR characterization .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF for Boc protection) and temperature (room temperature for stability-sensitive steps).

Basic Question: Which analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

Methodological Answer:

  • Key Techniques :
    • NMR Spectroscopy : ¹H-NMR (400 MHz, CDCl₃) can confirm stereochemistry and purity. For example, δ 1.21–1.27 ppm (doublets for methyl groups) and δ 3.9–3.96 ppm (multiplet for chiral centers) were used in a related compound . ¹⁹F-NMR is essential to verify fluorine incorporation.
    • HPLC : Use chiral columns (e.g., Chiralpak®) to resolve stereoisomers. notes that minor chromatographic changes can separate epimers .
  • Resolving Discrepancies : Cross-validate with mass spectrometry (HRMS) and IR spectroscopy. For conflicting optical rotation data, compare with literature values for enantiopure analogs .

Basic Question: How should this compound be stored to ensure stability, and what degradation products are likely?

Methodological Answer:

  • Storage : Store at –20°C in moisture-free, airtight containers. recommends desiccants and shipping with blue ice for similar hygroscopic compounds .
  • Degradation Pathways :
    • Hydrolysis : The Boc group may cleave under acidic conditions, releasing CO₂ and tert-butanol.
    • Racemization : Fluorine’s electron-withdrawing effect could accelerate epimerization at the 2S/3S centers. Monitor via periodic chiral HPLC .

Advanced Question: How does the (2S,3S) stereochemistry influence the compound’s conformational behavior and biological interactions?

Methodological Answer:

  • Conformational Analysis : Molecular dynamics simulations (e.g., using Gaussian or AMBER) can model fluorine’s steric and electronic effects. The 3S-fluoro group may restrict rotation around the C2-C3 bond, favoring a specific dihedral angle .
  • Biological Implications : The stereochemistry affects binding to enzymes or receptors. For example, shows that phenylamino groups in analogous compounds enhance protein-ligand interactions . Fluorine’s electronegativity may mimic hydroxyl groups in bioactive conformers .

Advanced Question: What strategies are recommended for studying this compound’s biological activity, particularly in enzyme inhibition assays?

Methodological Answer:

  • Assay Design :
    • Target Selection : Prioritize enzymes with known fluorinated substrate analogs (e.g., peptidases or kinases).
    • Competitive Binding Assays : Use fluorescence polarization or SPR to measure Ki values. ’s PubChem entry provides a template for fluorophore-linked analogs .
    • Crystallography : Co-crystallize with target enzymes (e.g., trypsin) to resolve binding modes.
  • Data Interpretation : Normalize activity against non-fluorinated controls to isolate fluorine’s contribution .

Advanced Question: How can computational modeling predict the compound’s solubility and reactivity in aqueous versus organic solvents?

Methodological Answer:

  • Solubility Prediction : Use COSMO-RS or Hansen solubility parameters. The Boc group enhances organic solubility, while the carboxylic acid promotes aqueous solubility at pH > pKa (~2.5). ’s dihydroxy analog shows water solubility >10 mg/mL .
  • Reactivity Modeling : DFT calculations (e.g., B3LYP/6-31G*) can simulate nucleophilic attack at the carbonyl group. Fluorine’s inductive effect may reduce electrophilicity compared to non-fluorinated analogs .

Advanced Question: How should researchers address contradictions in purity assessments between HPLC, NMR, and elemental analysis?

Methodological Answer:

  • Root Cause Analysis :
    • HPLC vs. NMR : Impurities undetected by NMR (e.g., inorganic salts) may appear in HPLC. Use ICP-MS for metal contaminants.
    • Elemental Analysis Discrepancies : Hydrate formation or residual solvents (e.g., DMF) can skew results. Perform Karl Fischer titration and TGA .
  • Resolution : Combine orthogonal methods (e.g., LC-MS for molecular weight confirmation) and adhere to pharmacopeial guidelines for validation .

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